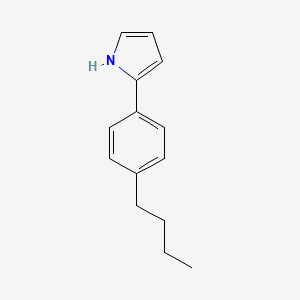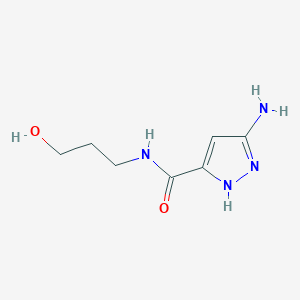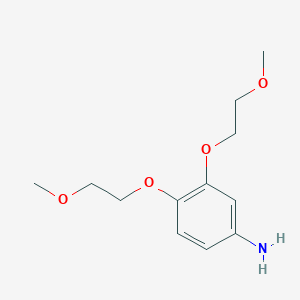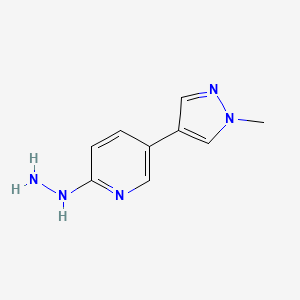
3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one is a pyridinone derivative with a phenyl group attached to the pyrimidinyl moiety. This compound has garnered attention due to its potential biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one typically involves the reaction of 2-phenylpyrimidin-4-yl with appropriate reagents under controlled conditions. One common method is the condensation reaction between 2-phenylpyrimidin-4-yl and a suitable pyridinone derivative in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve multiple purification steps to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Various hydroxylated and carboxylated derivatives.
Reduction: Reduced pyridinone derivatives.
Substitution: Substituted pyridinone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Biology: It has shown potential in biological studies, particularly in the development of new drugs. Medicine: Research is ongoing to explore its therapeutic properties, including its potential use in treating various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of 3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one is still under investigation. it is believed to interact with specific molecular targets and pathways, leading to its biological effects. Further research is needed to fully understand its mode of action.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-1-(2-thiophenylpyrimidin-4-yl)pyridin-4-one
3-Hydroxy-1-(2-furylpyrimidin-4-yl)pyridin-4-one
3-Hydroxy-1-(2-benzothiazolylpyrimidin-4-yl)pyridin-4-one
Uniqueness: 3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one stands out due to its unique phenyl group, which imparts distinct chemical and biological properties compared to its analogs.
This compound continues to be a subject of interest in various fields of research, and its potential applications are vast. Further studies are essential to unlock its full potential and understand its mechanisms better.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C15H11N3O2 |
|---|---|
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
3-hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one |
InChI |
InChI=1S/C15H11N3O2/c19-12-7-9-18(10-13(12)20)14-6-8-16-15(17-14)11-4-2-1-3-5-11/h1-10,20H |
InChI-Schlüssel |
DCYPJOHMDYMBFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)N3C=CC(=O)C(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)


![7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B15357082.png)
![N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide](/img/structure/B15357087.png)
![Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B15357089.png)
![3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B15357093.png)







